molecular formula C21H22ClNO4S B2377035 (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(isochroman-3-yl)methanone CAS No. 2034531-49-0

(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(isochroman-3-yl)methanone

Cat. No. B2377035
CAS RN: 2034531-49-0
M. Wt: 419.92
InChI Key: VJNOJDFUQJULSV-UHFFFAOYSA-N
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Description

(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(isochroman-3-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.

Scientific Research Applications

Synthesis and Biological Activity

  • Research has been conducted on the synthesis of various derivatives with thiazole moieties, such as urea, thiourea, and selenourea derivatives, exhibiting potent antioxidant activity. These compounds were synthesized through nucleophilic addition reactions and showed significant activity compared to standards, highlighting their potential as antioxidant agents (Reddy et al., 2015).

Antimicrobial and Antiviral Research

  • Novel thiazole and thiophene derivatives have been synthesized and characterized, showing potential antibacterial activity. The structural optimization and spectral characterization of these compounds, including studies on their molecular docking, provide insights into their antibacterial efficacy (Shahana & Yardily, 2020).
  • Another study focused on synthesizing 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, revealing some compounds with significant antiviral activity against the tobacco mosaic virus (Chen et al., 2010).

Material Science and Chemical Synthesis

  • The synthesis of specific chlorophenyl and benzoxazole derivatives has been explored, showcasing methods for functionalizing acyl-benzo[b]thiophene derivatives. These methodologies provide a foundation for developing new chemical entities with potential applications in material science and drug development (Pouzet et al., 1998).

properties

IUPAC Name

[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(3,4-dihydro-1H-isochromen-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClNO4S/c22-18-8-4-3-7-17(18)20-9-10-23(11-12-28(20,25)26)21(24)19-13-15-5-1-2-6-16(15)14-27-19/h1-8,19-20H,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNOJDFUQJULSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)C3CC4=CC=CC=C4CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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